Cloruro de erbio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

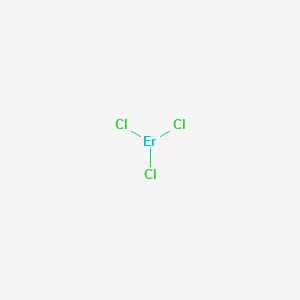

Erbium(III) chloride, also known as erbium(III) chloride, is a chemical compound with the formula ErCl₃. It is a violet solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in the preparation of erbium metal and has various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

Erbium(III) chloride has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various erbium compounds and as a catalyst in organic reactions.

Medicine: It is used in the development of new materials for radiation therapy and imaging.

Mecanismo De Acción

Erbium(III) chloride, also known as Erbium trichloride, is a violet solid with the formula ErCl3 . This compound has a variety of applications in different fields, including its use as a catalyst and in the preparation of erbium metal .

Target of Action

Erbium(III) chloride primarily targets chemical reactions as a catalyst. It has been demonstrated in the acylation of alcohols and phenols and in an amine functionalisation of furfural . It is also a catalyst for Friedel–Crafts-type reactions .

Mode of Action

Erbium(III) chloride interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .

Biochemical Pathways

Its catalytic properties suggest that it can influence a variety of chemical reactions, particularly those involving the acylation of alcohols and phenols, and the functionalisation of amines .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of Erbium(III) chloride’s action is the acceleration of chemical reactions. By acting as a catalyst, it enables reactions to proceed more quickly and efficiently .

Action Environment

The action of Erbium(III) chloride can be influenced by environmental factors. For instance, its solubility in water suggests that the presence of water can affect its efficacy as a catalyst. Additionally, its stability may be affected by factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Erbium(III) chloride is known to be a powerful catalyst for the acylation of alcohols and phenols . It interacts with these biomolecules to facilitate biochemical reactions . The nature of these interactions is primarily catalytic, with Erbium(III) chloride enhancing the rate of reaction .

Molecular Mechanism

Erbium(III) chloride exerts its effects at the molecular level primarily through its role as a catalyst. It can facilitate the acylation of alcohols and phenols, likely through binding interactions with these molecules .

Metabolic Pathways

Its primary known biochemical role is as a catalyst in the acylation of alcohols and phenols .

Métodos De Preparación

Erbium(III) chloride can be synthesized through several methods. One common method involves the reaction of erbium oxide (Er₂O₃) with ammonium chloride (NH₄Cl). The reaction proceeds in two steps:

- Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃

- (NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃

In the first step, erbium oxide reacts with ammonium chloride to form the ammonium salt of the pentachloride. In the second step, this salt is heated in a vacuum at 350-400°C to produce erbium trichloride .

Análisis De Reacciones Químicas

Erbium(III) chloride undergoes various chemical reactions, including:

Oxidation and Reduction: As a rare earth metal chloride, erbium trichloride can participate in redox reactions. For example, it can be reduced to erbium metal using reducing agents like lithium or sodium.

Substitution Reactions: Erbium(III) chloride can undergo substitution reactions where the chloride ions are replaced by other ligands. This is often seen in coordination chemistry where erbium forms complexes with different ligands.

Catalytic Reactions: Erbium(III) chloride is used as a catalyst in several organic reactions, such as the acylation of alcohols and phenols, and in amine functionalization of furfural.

Comparación Con Compuestos Similares

Erbium(III) chloride is similar to other rare earth metal chlorides, such as holmium(III) chloride and thulium(III) chloride. These compounds share similar chemical properties and are often used in similar applications. erbium trichloride is unique in its specific applications in fiber optics and bioactive materials .

Similar Compounds

- Holmium(III) chloride (HoCl₃)

- Thulium(III) chloride (TmCl₃)

- Yttrium(III) chloride (YCl₃)

These compounds, like erbium trichloride, are used in various scientific and industrial applications, but each has unique properties that make them suitable for specific uses.

Propiedades

Número CAS |

10138-41-7 |

|---|---|

Fórmula molecular |

Cl3Er |

Peso molecular |

273.61 g/mol |

Nombre IUPAC |

erbium(3+);trichloride |

InChI |

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 |

Clave InChI |

HDGGAKOVUDZYES-UHFFFAOYSA-K |

SMILES |

Cl[Er](Cl)Cl |

SMILES canónico |

[Cl-].[Cl-].[Cl-].[Er+3] |

| 10138-41-7 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)